molecular formula C17H23N3O4S2 B2670297 3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097911-45-8

3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2670297
CAS No.: 2097911-45-8
M. Wt: 397.51
InChI Key: BNYQEJAOZODRPM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic compound featuring a unique combination of cyclopropyl, thiophene, piperidine, and imidazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents like chlorosulfonic acid, followed by coupling with the piperidine intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Imidazolidine-2,4-dione Core: This step typically involves the cyclization of a urea derivative with a suitable diketone or diester under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for cyclopropanation and other coupling reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.

    Reduction Products: Sulfides and thiols from the reduction of the sulfonyl group.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione is not fully elucidated but is believed to involve:

    Molecular Targets: Potential targets include enzymes or receptors involved in metabolic pathways.

    Pathways: The compound may interfere with cellular processes by binding to specific proteins, altering their function, or inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1-{1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione: Similar structure with a methyl group instead of an ethyl group on the thiophene ring.

    3-Cyclopropyl-1-{1-[(5-phenylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione: Contains a phenyl group on the thiophene ring.

Uniqueness

The unique combination of the cyclopropyl, thiophene, piperidine, and imidazolidine moieties in 3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-2-14-5-6-16(25-14)26(23,24)18-9-7-12(8-10-18)19-11-15(21)20(17(19)22)13-3-4-13/h5-6,12-13H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYQEJAOZODRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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